molecular formula C6Cl3F6N3 B100965 2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine CAS No. 16617-00-8

2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine

Cat. No.: B100965
CAS No.: 16617-00-8
M. Wt: 334.4 g/mol
InChI Key: MYPGWKSSWURUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The unique structure of this compound, characterized by the presence of chloro and difluoromethyl groups, imparts distinct chemical properties that make it valuable for specific applications.

Preparation Methods

The synthesis of 2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with chloro(difluoro)methyl reagents. The process generally follows these steps:

    Starting Material: Cyanuric chloride is used as the starting material.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of chlorine atoms with chloro(difluoro)methyl groups.

    Catalysts and Solvents: Various catalysts and solvents may be employed to facilitate the reaction and improve yield.

Industrial production methods may involve large-scale reactors and optimized reaction conditions to produce the compound efficiently and cost-effectively .

Chemical Reactions Analysis

2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The chloro and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine can be compared with other similar compounds, such as:

    2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and dyes.

    2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: Used in various chemical reactions and as a reagent in organic synthesis.

    2,4,6-Tris(allyloxy)-1,3,5-triazine: Employed in polymer chemistry and materials science .

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

2,4,6-tris[chloro(difluoro)methyl]-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl3F6N3/c7-4(10,11)1-16-2(5(8,12)13)18-3(17-1)6(9,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPGWKSSWURUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(F)(F)Cl)C(F)(F)Cl)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl3F6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380756
Record name 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16617-00-8
Record name 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.